Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate, also known as EOMI, is a synthetic compound that belongs to the indole family. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. EOMI is a versatile molecule that can be used in the synthesis of a wide range of compounds, making it a valuable tool for researchers.
Scientific Research Applications
Synthesis of Pyrimido[4,5-b]indoles and Quinoline Derivatives
Ethyl 3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indole-2-carboxylate serves as a precursor in the synthesis of a new series of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives and diethyl 4-hydroxyquinoline-2,3-dicarboxylate. This process involves intramolecular cyclizations, with the formation of the target ring systems facilitated by the preparation of key substrates featuring acyl azide and isocyanate functionalities from a bis(acyl azide) intermediate (Tolga Kaptı, Çağatay Dengiz, & M. Balcı, 2016).
Photophysical Properties for Sensory Applications
A novel 4-aza-indole derivative related to this compound has been investigated for its photophysical properties in different solvents. This compound exhibited reverse solvatochromism and high quantum yield, suggesting potential applications as a labeling agent in bio- or analytical sensors and optoelectronic devices (Ebru Bozkurt & Ş. D. Doğan, 2018).
Alkylation and Amidification Reactions
The compound has been shown to behave as an alkylating reagent with nucleophiles such as piperidine and 2-methylpiperidine. The reaction is sensitive to steric effects and can lead to amidification of the ester function, with the 2-ethoxy group being predominantly attacked. This showcases the compound's versatility in organic synthesis and functionalization reactions (A. Deberly, D. Abenhaim, & J. Bourdais, 1975).
Anticancer Research and Drug Resistance
In anticancer research, derivatives of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate have been studied for their ability to overcome drug resistance in cancer cells. These compounds have been found to synergize with a variety of cancer therapies, suggesting their potential as valuable agents in treating cancers with multiple drug resistance (S. Das et al., 2009).
Transformation into Thiazolo[5,4-c]pyridine Derivatives
The compound has also been transformed into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates, demonstrating its utility as a versatile synthetic intermediate for generating thiazolopyridine derivatives with potential biological activities (A. Albreht et al., 2009).
Properties
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethyl)-1-methylindole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-20-14(18)10-12-11-8-6-7-9-13(11)17(3)15(12)16(19)21-5-2/h6-9H,4-5,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMPYFWJOMTTCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N(C2=CC=CC=C21)C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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